5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol
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Overview
Description
5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazino-benzimidazole core with a methoxyphenol moiety, making it a promising candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol typically involves the cyclization of 2-benzimidazolylguanidine with appropriate reactants. One common method includes the reaction of phenylglyoxal hydrate with hydrogen sulfide and/or ammonium acetate in the presence of sodium ethoxide as a basic catalyst . The reaction conditions often involve refluxing in ethanol to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Heterocyclization: The formation of the triazino-benzimidazole core through cyclization reactions.
Common Reagents and Conditions
Sodium Ethoxide: Used as a basic catalyst in nucleophilic substitution reactions.
Ethanol: Commonly used as a solvent for reflux reactions.
Hydrogen Sulfide and Ammonium Acetate: Utilized as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazino-benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol has a wide range of scientific research applications:
Medicinal Chemistry: This compound exhibits potential as an inhibitor of dihydrofolate reductase, making it a candidate for anticancer and antimicrobial therapies.
Biological Studies: Its unique structure allows for the investigation of various biological pathways and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol involves its interaction with specific molecular targets, such as dihydrofolate reductase. By inhibiting this enzyme, the compound can disrupt the synthesis of nucleotides, thereby exerting its anticancer and antimicrobial effects . The molecular pathways involved include the inhibition of folate metabolism, which is crucial for DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole: This compound also inhibits dihydrofolate reductase but differs in its substitution pattern.
4-Aroyl-[1,3,5]triazino[1,2-a]benzimidazol-2(1H)-imines: These derivatives have similar core structures but vary in their functional groups and biological activities.
Uniqueness
5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol stands out due to its methoxyphenol moiety, which enhances its solubility and reactivity. This unique feature allows for more versatile applications in both medicinal and industrial chemistry .
Properties
Molecular Formula |
C16H15N5O2 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
5-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-7-6-9(8-12(13)22)14-19-15(17)20-16-18-10-4-2-3-5-11(10)21(14)16/h2-8,14,22H,1H3,(H3,17,18,19,20) |
InChI Key |
PPRKDMVRNHTJPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)O |
Origin of Product |
United States |
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